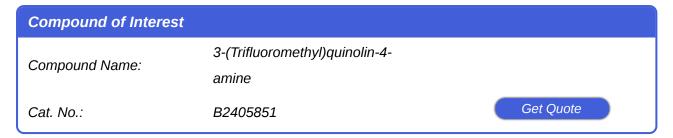


3-(Trifluoromethyl)quinolin-4-amine chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **3- (Trifluoromethyl)quinolin-4-amine**

Disclaimer: Specific experimental data for **3-(trifluoromethyl)quinolin-4-amine** is limited in publicly available literature. This guide has been constructed by integrating established principles of quinoline chemistry with the known electronic effects of amino and trifluoromethyl substituents. The experimental protocols provided are representative examples adapted from closely related compounds and should be considered as starting points for methodological development.

Introduction

3-(Trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound belonging to the 4-aminoquinoline class. The presence of the quinoline scaffold, a key pharmacophore in various therapeutic agents, combined with a potent electron-withdrawing trifluoromethyl group at the C3 position and a nucleophilic amino group at the C4 position, imparts a unique combination of chemical properties and reactivity. This makes it an intriguing substrate for medicinal chemistry and materials science research. The trifluoromethyl group significantly modulates the electronic properties and lipophilicity of the molecule, while the amino group serves as a versatile handle for synthetic diversification.

Chemical and Physical Properties



The key physicochemical properties of **3-(Trifluoromethyl)quinolin-4-amine** are summarized below. While experimental data is scarce, computational predictions provide valuable estimates.

Property	Value	Source
Molecular Formula	C10H7F3N2	Calculated
Molecular Weight	212.17 g/mol	Calculated
Appearance	Expected to be a crystalline solid	Inferred
XLogP3 (Predicted)	2.6	PubChem (CID 11356898 for isomer)[1]
Hydrogen Bond Donor Count	1	Calculated
Hydrogen Bond Acceptor Count	3	Calculated
Monoisotopic Mass	212.056133 g/mol	PubChem (CID 2735961 for isomer)[2]

Chemical Reactivity and Synthetic Utility

The reactivity of **3-(Trifluoromethyl)quinolin-4-amine** is dictated by the interplay between the nucleophilic exocyclic amine, the electron-deficient quinoline core, and the strongly deactivating trifluoromethyl group.

Basicity and N-Functionalization

The primary amine at the C4 position is the most reactive site for nucleophilic attack. However, the potent electron-withdrawing effect of the adjacent CF₃ group at C3 significantly reduces the basicity of the amine compared to the unsubstituted 4-aminoquinoline. Despite this, the amine remains a viable nucleophile for various transformations.

The amine can undergo alkylation with alkyl halides or other electrophiles. Due to the reduced nucleophilicity and potential for overalkylation, selective mono-alkylation may require carefully controlled conditions, such as the use of specific bases or phase-transfer catalysts.[3][4]

Foundational & Exploratory





Reductive amination using aldehydes or ketones offers an alternative route to N-alkylated products.[5]

Representative Experimental Protocol: N-Alkylation of a Primary Arylamine (Adapted from a general procedure for selective mono-N-alkylation)[4]

- To a solution of the primary amine (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL), add cesium carbonate (1.5 mmol).
- Add the alkyl halide (1.1 mmol) to the suspension.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired N-alkylated secondary amine.

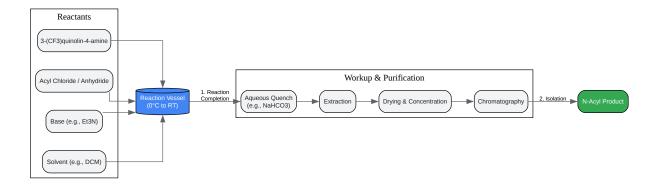
N-acylation of the amino group proceeds readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is typically high-yielding and serves as a common method for derivatization.[6] The use of a non-nucleophilic base like pyridine or triethylamine is standard to scavenge the acid byproduct.

Representative Experimental Protocol: N-Acylation (Adapted from a standard acylation procedure)

- Dissolve **3-(Trifluoromethyl)quinolin-4-amine** (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
- Add triethylamine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.
- Add the acyl chloride (1.1 mmol) dropwise with stirring.



- Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
- Recrystallize or purify the residue by column chromatography to obtain the pure N-acyl product.



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Caption: General workflow for the N-acylation of **3-(Trifluoromethyl)quinolin-4-amine**.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the quinoline ring is complex. The pyridine ring is inherently electron-deficient and resistant to EAS, while the benzene ring is more reactive.[7] The



substituents on **3-(Trifluoromethyl)quinolin-4-amine** exert strong and opposing influences:

- -NH₂ group (at C4): A powerful activating group that directs electrophiles to ortho and para positions. In this case, it strongly activates the C5 position.
- -CF₃ group (at C3): A powerful deactivating group that directs electrophiles to the meta position.[8] It deactivates the entire ring system, particularly the pyridine ring.

The net effect is that the activating influence of the amino group will likely dominate the regioselectivity, directing substitution primarily to the C5 position. However, the overall reaction rate will be significantly retarded by the deactivating CF₃ group, requiring more forcing conditions than for unsubstituted 4-aminoquinoline.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule is not primed for cross-coupling, halogenated derivatives (e.g., 5-bromo-**3-(trifluoromethyl)quinolin-4-amine**) would be excellent substrates for reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination.[9][10] These reactions would enable the introduction of a wide array of aryl, alkyl, or amino substituents, primarily at the C5 position following a regioselective halogenation step.

Representative Experimental Protocol: Suzuki Coupling of a Halo-Quinoline (Adapted from a general palladium-catalyzed cross-coupling procedure)[9]

- To a microwave vial, add the bromo-substituted quinoline (1.0 mmol), the desired boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).
- Evacuate and backfill the vial with argon or nitrogen.
- Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
- Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
- After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.



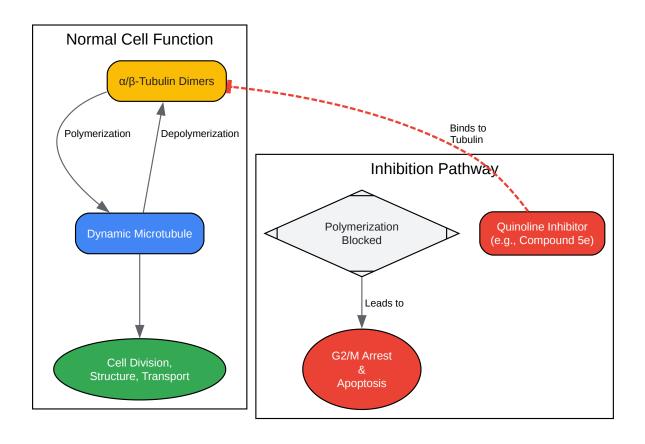
- Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
- Purify the residue by flash chromatography to yield the coupled product.

Potential Biological Activity and Signaling Pathways

Derivatives of the isomeric 2-(trifluoromethyl)quinolin-4-amine have been identified as potent antitumor agents that function as microtubule-targeted agents.[11] These compounds inhibit tubulin polymerization, binding at or near the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Given these findings, **3-(Trifluoromethyl)quinolin-4-amine** represents a valuable scaffold for investigation into similar biological activities. Its unique substitution pattern may offer a different binding profile or pharmacokinetic properties, warranting its synthesis and evaluation as a potential microtubule polymerization inhibitor.





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Caption: Conceptual pathway of microtubule polymerization inhibition by quinoline derivatives. [11]

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